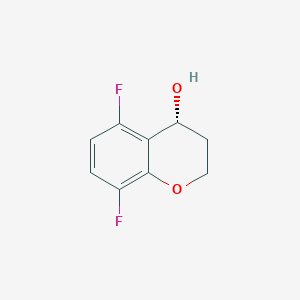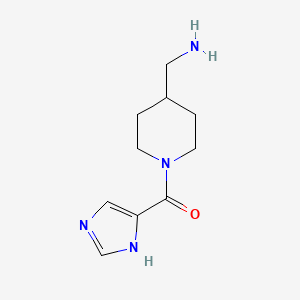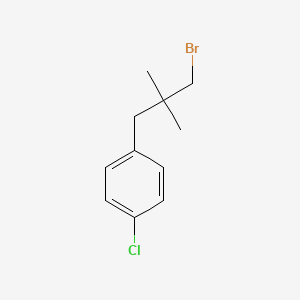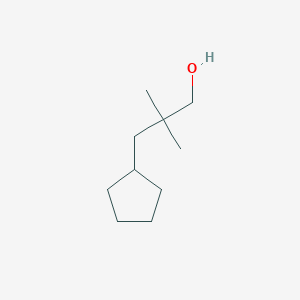![molecular formula C12H19NO2 B1467092 [1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1251060-07-7](/img/structure/B1467092.png)
[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Descripción general
Descripción
“[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C12H19NO2. It is used for pharmaceutical testing and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI string for “[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol” is InChI=1S/C13H21NO2/c15-10-11-6-8-14 (9-7-11)13 (16)12-4-2-1-3-5-12/h1-2,11-12,15H,3-10H2 . This string represents the specific arrangement of atoms in the molecule.
Aplicaciones Científicas De Investigación
Gene Cloning and Expression Studies
CPME may be utilized in the field of gene cloning and expression studies. Its role could be pivotal in the isolation and manipulation of genes, which is fundamental for understanding gene function and protein expression. For instance, CPME could be used in plasmid preparation, which is essential for cloning activities .
Molecular Diagnostics
In molecular diagnostics, CPME could be employed in the PCR amplification process to generate template DNA. This is crucial for diagnosing genetic diseases, analyzing gene expression patterns, and performing genotyping .
Cancer Research
The compound could be instrumental in cancer research, particularly in the study of signal transduction pathways . For example, it might be involved in the regulation of pathways like Erk5 , which is associated with tumor growth and metastasis .
Stem Cell Research
CPME might find applications in stem cell research, especially in understanding the signaling mechanisms within bone marrow mesenchymal stem cells (BM-MSCs). This could have implications for bone homeostasis and potential applications in treating bone-related diseases .
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-9-10-6-7-13(8-10)12(15)11-4-2-1-3-5-11/h1-2,10-11,14H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELBFRPKEHEPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



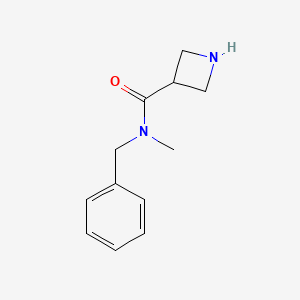

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}azetidine](/img/structure/B1467013.png)
![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)
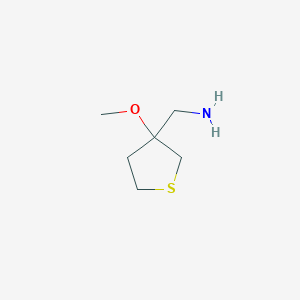

amine](/img/structure/B1467018.png)
